molecular formula C9H18N2O5 B039278 3-(N(epsilon)-Lysino)lactic acid CAS No. 116448-40-9

3-(N(epsilon)-Lysino)lactic acid

Cat. No. B039278
M. Wt: 234.25 g/mol
InChI Key: AWTWOFFPZHOMHF-PKPIPKONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N(epsilon)-Lysino)lactic acid (Lys-Lac) is a naturally occurring compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of lactic acid and lysine, two important biomolecules in the human body. Lys-Lac has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in several areas.

Mechanism Of Action

The mechanism of action of 3-(N(epsilon)-Lysino)lactic acid is not fully understood. However, studies have suggested that 3-(N(epsilon)-Lysino)lactic acid may exert its effects through various pathways, including the regulation of gene expression and the modulation of cellular signaling pathways.

Biochemical And Physiological Effects

3-(N(epsilon)-Lysino)lactic acid has been found to exhibit various biochemical and physiological effects. Studies have suggested that 3-(N(epsilon)-Lysino)lactic acid may have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, 3-(N(epsilon)-Lysino)lactic acid has been found to exhibit potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(N(epsilon)-Lysino)lactic acid in lab experiments is its natural origin, making it a potentially safer and more environmentally friendly alternative to synthetic compounds. However, one limitation of using 3-(N(epsilon)-Lysino)lactic acid is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several potential future directions for research involving 3-(N(epsilon)-Lysino)lactic acid. One possible direction is the development of 3-(N(epsilon)-Lysino)lactic acid-based natural preservatives for use in the food industry. Another potential direction is the investigation of 3-(N(epsilon)-Lysino)lactic acid's potential neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(N(epsilon)-Lysino)lactic acid and its potential applications in various fields.

Synthesis Methods

3-(N(epsilon)-Lysino)lactic acid can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of lactic acid with lysine in the presence of specific chemicals, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between lactic acid and lysine. Enzymatic synthesis is considered to be more efficient and environmentally friendly compared to chemical synthesis.

Scientific Research Applications

3-(N(epsilon)-Lysino)lactic acid has been studied extensively in various scientific fields, including food science, medicine, and biotechnology. In food science, 3-(N(epsilon)-Lysino)lactic acid has been found to exhibit antimicrobial properties, making it a potential natural preservative. In medicine, 3-(N(epsilon)-Lysino)lactic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In biotechnology, 3-(N(epsilon)-Lysino)lactic acid has been studied for its potential use in the production of biodegradable plastics.

properties

CAS RN

116448-40-9

Product Name

3-(N(epsilon)-Lysino)lactic acid

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid

InChI

InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1

InChI Key

AWTWOFFPZHOMHF-PKPIPKONSA-N

Isomeric SMILES

C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N

SMILES

C(CCNCC(C(=O)O)O)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)O)CC(C(=O)O)N

synonyms

3-(N(epsilon)-lysino)lactic acid
3-NLLA

Origin of Product

United States

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